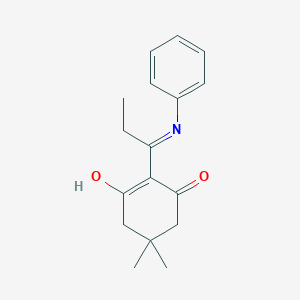![molecular formula C17H11BrN2O3S B6069449 2-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoic acid](/img/structure/B6069449.png)
2-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoic acid is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-bromobenzaldehyde with thiourea to form 4-(4-bromophenyl)-1,3-thiazole.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
Wissenschaftliche Forschungsanwendungen
2-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its use in the treatment of various diseases, leveraging its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 2-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring and bromophenyl group can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)-1,3-thiazole: Shares the thiazole and bromophenyl groups but lacks the carbamoyl and benzoic acid moieties.
2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of the carbamoyl group.
4-(4-Bromophenyl)-1,3-thiazole-2-amine: Contains an amine group instead of the carbamoyl and benzoic acid groups.
Uniqueness
2-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the carbamoyl and benzoic acid groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3S/c18-11-7-5-10(6-8-11)14-9-24-17(19-14)20-15(21)12-3-1-2-4-13(12)16(22)23/h1-9H,(H,22,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVNSMLLLAGPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-(4-methylphenyl)-4-{[2-(3-methylphenyl)hydrazino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6069386.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6069387.png)
![N-(4-{[4-(4-hydroxyphenyl)phthalazin-1-yl]amino}phenyl)acetamide](/img/structure/B6069394.png)
![2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6069411.png)


![N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B6069426.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)propanamide](/img/structure/B6069428.png)
![1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069433.png)
![2-[benzyl(3-phenylbutyl)amino]ethanol](/img/structure/B6069445.png)

![Acetamide, N-(4-chloro-2-methylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-](/img/structure/B6069461.png)
![2-BROMO-4-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-6-ETHOXYPHENOL](/img/structure/B6069474.png)
